molecular formula C11H13ClN2O3 B1396728 Methyl 2-chloro-6-morpholin-4-ylisonicotinate CAS No. 1201675-09-3

Methyl 2-chloro-6-morpholin-4-ylisonicotinate

Cat. No.: B1396728
CAS No.: 1201675-09-3
M. Wt: 256.68 g/mol
InChI Key: QGCVZVAMOIEWCF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-morpholin-4-ylisonicotinate: is a chemical compound with the molecular formula C11H13ClN2O3 It is a derivative of isonicotinic acid, featuring a morpholine ring and a chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-morpholin-4-ylisonicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroisonicotinic acid and morpholine.

    Esterification: The 2-chloroisonicotinic acid is esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl 2-chloroisonicotinate.

    Nucleophilic Substitution: The methyl 2-chloroisonicotinate undergoes nucleophilic substitution with morpholine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-chloro-6-morpholin-4-ylisonicotinate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the morpholine ring.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced derivatives of the morpholine ring.

    Hydrolysis: 2-chloro-6-morpholin-4-ylisonicotinic acid.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmaceuticals: Potential use as a building block for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry:

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

    Materials Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-morpholin-4-ylisonicotinate depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring can enhance the compound’s ability to interact with biological membranes, improving its bioavailability and efficacy.

Comparison with Similar Compounds

    Methyl 2-chloroisonicotinate: Lacks the morpholine ring, making it less versatile in certain applications.

    Methyl 6-morpholin-4-ylisonicotinate: Lacks the chlorine atom, which can affect its reactivity and biological activity.

    2-Chloro-6-morpholin-4-ylisonicotinic acid: The carboxylic acid form, which may have different solubility and reactivity properties.

Uniqueness: Methyl 2-chloro-6-morpholin-4-ylisonicotinate is unique due to the presence of both the chlorine atom and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-chloro-6-morpholin-4-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-16-11(15)8-6-9(12)13-10(7-8)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCVZVAMOIEWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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